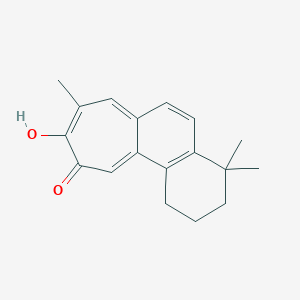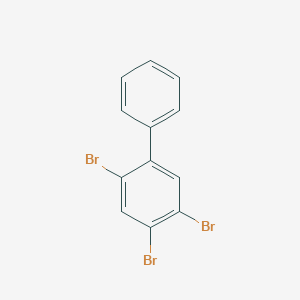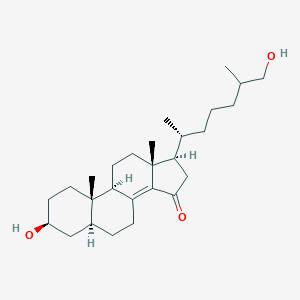
3,26-Dihydroxycholest-8(14)-en-15-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,26-Dihydroxycholest-8(14)-en-15-one, also known as 15α-hydroxy-7-dehydrocholesterol or provitamin D3, is a precursor of vitamin D3. It is synthesized in the skin when exposed to ultraviolet B radiation from sunlight. Vitamin D3 plays a crucial role in maintaining bone health and has been associated with a range of other health benefits.
Mécanisme D'action
The mechanism of action of 3,26-dihydroxycholest-8(14)-en-3,26-Dihydroxycholest-8(14)-en-15-one-one is through its conversion to vitamin D3. Vitamin D3 acts by binding to the vitamin D receptor (VDR) in various tissues, including the intestine, bone, and immune system. This binding leads to the activation of several signaling pathways, including calcium and phosphorus metabolism, immune regulation, and cell differentiation.
Effets Biochimiques Et Physiologiques
The biochemical and physiological effects of 3,26-dihydroxycholest-8(14)-en-3,26-Dihydroxycholest-8(14)-en-15-one-one are primarily mediated through its conversion to vitamin D3. Vitamin D3 has been shown to regulate calcium and phosphorus metabolism, which is essential for bone health. It also plays a crucial role in immune regulation, cell differentiation, and gene expression.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 3,26-dihydroxycholest-8(14)-en-3,26-Dihydroxycholest-8(14)-en-15-one-one in lab experiments include its ability to mimic the natural synthesis of vitamin D3 in the skin. This allows for the study of the effects of vitamin D3 without the need for exposure to ultraviolet radiation. The limitations of using 3,26-dihydroxycholest-8(14)-en-3,26-Dihydroxycholest-8(14)-en-15-one-one in lab experiments include its instability and the need for specialized equipment for its synthesis.
Orientations Futures
For research on 3,26-dihydroxycholest-8(14)-en-3,26-Dihydroxycholest-8(14)-en-3,26-Dihydroxycholest-8(14)-en-15-one-one-one include the development of more efficient synthesis methods, the identification of novel therapeutic applications, and the investigation of its potential role in the prevention of chronic diseases. Additionally, further studies are needed to elucidate the mechanisms underlying its various biological effects and to optimize its use in clinical settings.
Méthodes De Synthèse
The synthesis of 3,26-dihydroxycholest-8(14)-en-3,26-Dihydroxycholest-8(14)-en-15-one-one can be achieved through several methods, including the oxidation of cholesterol, the reduction of 7-dehydrocholesterol, or the isomerization of 5,7-diene cholesterol. The most common method is the isomerization of 5,7-diene cholesterol, which involves the use of ultraviolet light or heat.
Applications De Recherche Scientifique
3,26-Dihydroxycholest-8(14)-en-3,26-Dihydroxycholest-8(14)-en-15-one-one has been extensively studied for its potential therapeutic applications. It has been shown to have anti-inflammatory, immunomodulatory, and anticancer properties. It has also been associated with the prevention of several chronic diseases, including cardiovascular disease, diabetes, and multiple sclerosis.
Propriétés
Numéro CAS |
114182-43-3 |
|---|---|
Nom du produit |
3,26-Dihydroxycholest-8(14)-en-15-one |
Formule moléculaire |
C27H44O3 |
Poids moléculaire |
416.6 g/mol |
Nom IUPAC |
(3S,5S,9R,10S,13R,17R)-3-hydroxy-17-[(2R)-7-hydroxy-6-methylheptan-2-yl]-10,13-dimethyl-1,2,3,4,5,6,7,9,11,12,16,17-dodecahydrocyclopenta[a]phenanthren-15-one |
InChI |
InChI=1S/C27H44O3/c1-17(16-28)6-5-7-18(2)23-15-24(30)25-21-9-8-19-14-20(29)10-12-26(19,3)22(21)11-13-27(23,25)4/h17-20,22-23,28-29H,5-16H2,1-4H3/t17?,18-,19+,20+,22+,23-,26+,27-/m1/s1 |
Clé InChI |
DSHHTQBAVZFVEB-FIQLLAGNSA-N |
SMILES isomérique |
C[C@H](CCCC(C)CO)[C@H]1CC(=O)C2=C3CC[C@H]4C[C@H](CC[C@@]4([C@H]3CC[C@]12C)C)O |
SMILES |
CC(CCCC(C)C1CC(=O)C2=C3CCC4CC(CCC4(C3CCC12C)C)O)CO |
SMILES canonique |
CC(CCCC(C)C1CC(=O)C2=C3CCC4CC(CCC4(C3CCC12C)C)O)CO |
Synonymes |
(25R)-3beta,26-dihydroxy-5alpha-cholest-8(14)-en-15-one 3,26-dihydroxycholest-8(14)-en-15-one 5-alpha-cholest-8(14)-ene-3-beta,26-diol-15-one CEDO cholest-8(14)-ene-3,26-diol-15-one cholest-8(14)-ene-3,26-diol-15-one, (3alpha,5alpha)-isomer cholest-8(14)-ene-3,26-diol-15-one, (3beta,5alpha,25S)-isome |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



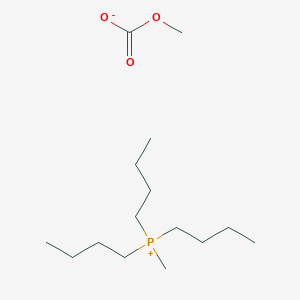
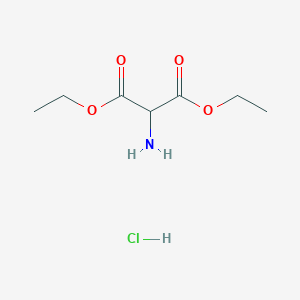
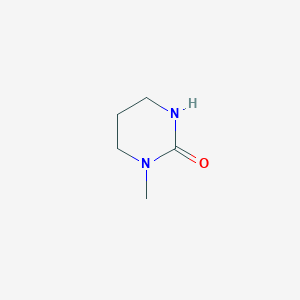

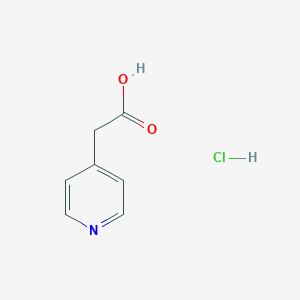
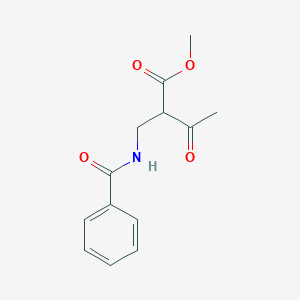
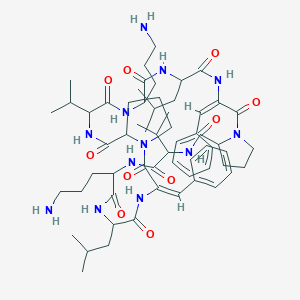
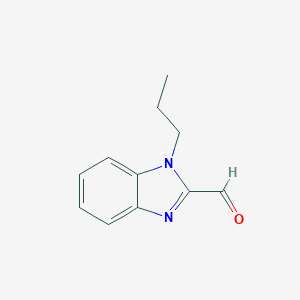
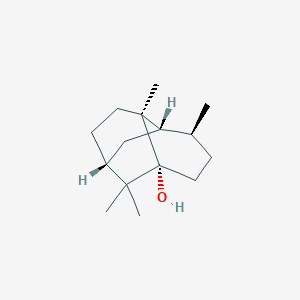
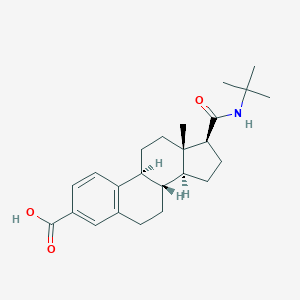
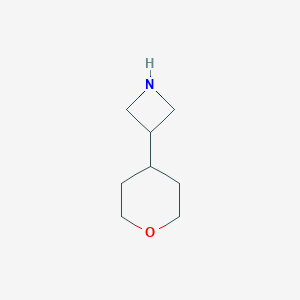
![(1R,4S,4aR,8aR)-1,6-dimethyl-4-[(2R)-6-methylhept-5-en-2-yl]-3,4,4a,7,8,8a-hexahydro-2H-naphthalen-1-ol](/img/structure/B50782.png)
